- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones, Tetrahedron Letters, 2011, 52(50), 6758-6762
Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)
942-01-8 structure
Product Name:2,3,4,9-tetrahydro-1H-carbazole
CAS番号:942-01-8
MF:C12H13N
メガワット:171.238322973251
MDL:MFCD00004959
CID:40369
PubChem ID:13664
Update Time:2024-10-25
2,3,4,9-tetrahydro-1H-carbazole 化学的及び物理的性質
名前と識別子
-
- 2,3,4,9-Tetrahydro-1H-carbazole
- 1,2,3,4-Tetyahydrocarbazole
- 1,2,3,4-Tetrahydrocarbazole
- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
- 1,2,3,4-Tetrahydro-9H-carbazole
- 1H-Indole, 2,3-(1,4-butanediyl)-
- 2,3-Tetramethylene-1H-indole
- 2,3-Tetramethyleneindole
- 5,6,7,8-Tetrahydro-9H-carbazole
- NSC 17329
- Tetrahydrocarbazole
- 5,6,7,8-Tetrahydrocarbazole
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- Carbazole, 1,2,3,4-tetrahydro-
- CARBAZOLE, 5,6,7,8-TETRAHYDRO-
- 8ZLK0TSX93
- XKLNOVWDVMWTOB-UHFFFAOYSA-N
- 5,6,7,8,9-pentahydro-4aH-carbazole
- tetrahydocarbazole
- PubChem9948
- 1,2,3,4,-TETRAHYDROCARBAZOLE
- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
- NCGC00186306-01
- DTXSID00240969
- BAA77586
- MFCD00004959
- SR-01000424125-1
- 1234-THC
- W-100206
- STK394140
- 2,3Tetramethyleneindole
- Q27271250
- ALBB-017903
- EU-0070508
- T1006
- UNII-8ZLK0TSX93
- EINECS 213-385-7
- EN300-82532
- F1918-0039
- NSC-17329
- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
- DTXCID80163460
- 1.2.3.4-Tetrahydrocarbazole
- 1HCarbazole, 2,3,4,9tetrahydro (9CI)
- 2,3,4,9Tetrahydro1Hcarbazole
- 5-20-07-00468 (Beilstein Handbook Reference)
- NS00040254
- F0832-0099
- SY033427
- CARBAZOLE,1,2,3,4-TETRAHYDRO
- 5,7,8-Tetrahydrocarbazole
- NSC17329
- 5,6,7,8Tetrahydrocarbazole
- 1H-Carbazole,3,4,9-tetrahydro-
- AKOS000271191
- BRN 0133771
- SCHEMBL104598
- Carbazole, 5,6,7,8tetrahydro
- 1,2,3,4-Tetrahydrocarbazole, 99%
- AB-337/25021010
- CHEMBL1911317
- Carbazole,2,3,4-tetrahydro-
- 942-01-8
- 1H-Indole,3-(1,4-butanediyl)-
- 2,3,4,9-Tetrahydro-1H-carbazole #
- WLN: T B656 HM&&TJ
- Carbazole, 1,2,3,4tetrahydro
- 1,3,4-Tetrahydrocarbazole
- SR-01000424125
- CS-W004910
- Carbazole,6,7,8-tetrahydro-
- HMS1651H10
- Carbazole, 1,2,3,4tetrahydro (8CI)
- 2,3Tetramethylene1Hindole
- AC-11745
- 1HCarbazole, 2,3,4,9tetrahydro
- DB-057479
- 1HIndole, 2,3(1,4butanediyl)
- 2,3,4,9-tetrahydro-1H-carbazole
-
- MDL: MFCD00004959
- インチ: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
- InChIKey: XKLNOVWDVMWTOB-UHFFFAOYSA-N
- ほほえんだ: C1C=C2NC3CCCCC=3C2=CC=1
- BRN: 0133771
計算された属性
- せいみつぶんしりょう: 171.10500
- どういたいしつりょう: 171.104799
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1459 (rough estimate)
- ゆうかいてん: 117.0 to 121.0 deg-C
- ふってん: 186°C/10mmHg(lit.)
- フラッシュポイント: 325-330°C
- 屈折率: 1.6544 (estimate)
- すいようせい: Insoluble in water. Solubility in methanol (almost transparency).
- PSA: 15.79000
- LogP: 3.04670
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2,3,4,9-tetrahydro-1H-carbazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303-H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- RTECS番号:FE6300000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:4°C貯蔵…,−4℃貯蔵…より良い
2,3,4,9-tetrahydro-1H-carbazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2,3,4,9-tetrahydro-1H-carbazole 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1006-100G |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | >99.0%(GC) | 100g |
¥990.00 | 2024-04-15 | |
| Apollo Scientific | OR11239-5g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 5g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR11239-25g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 25g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR11239-100g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 100g |
£48.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-5g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 98% | 5g |
¥23.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-25g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 98% | 25g |
¥60.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-500g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 500g |
¥1776.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-100g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 100g |
¥496.0 | 2021-09-07 | ||
| TRC | B416220-250mg |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416220-500mg |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 500mg |
$ 65.00 | 2022-06-07 |
2,3,4,9-tetrahydro-1H-carbazole 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Acetic acid
リファレンス
- Applications of microwave accelerated organic chemistry, Research on Chemical Intermediates, 1994, 20(1), 61-77
合成方法 3
はんのうじょうけん
1.1 140 h, 2.5 MPa
リファレンス
- Microwave green organic chemistry: aiming for a desktop plant, Kemikaru Enjiniyaringu, 2019, 64(6), 395-402
合成方法 4
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C
リファレンス
- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and Epoxides, Chemistry - A European Journal, 2014, 20(7), 1818-1824
合成方法 5
合成方法 6
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C
リファレンス
- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalysts, Chimia, 2014, 68(4), 231-234
合成方法 7
はんのうじょうけん
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C
リファレンス
- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesis, Tetrahedron Letters, 2011, 52(34), 4417-4420
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C
リファレンス
- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene), Applied Organometallic Chemistry, 2011, 25(7), 502-507
合成方法 9
はんのうじょうけん
1.1 120 °C
リファレンス
- The First Method for Protection-Deprotection of the Indole 2,3-π Bond, Organic Letters, 2003, 5(11), 1999-2001
合成方法 10
合成方法 11
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
リファレンス
- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade Process, Journal of the American Chemical Society, 2009, 131(11), 4031-4041
合成方法 14
はんのうじょうけん
1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h
リファレンス
- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiation, Synthetic Communications, 2006, 36(18), 2727-2735
合成方法 15
はんのうじょうけん
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 10 h, 120 °C
リファレンス
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198
合成方法 16
はんのうじょうけん
1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C
リファレンス
- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation, Organic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481
合成方法 17
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt
リファレンス
- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement, Organic & Biomolecular Chemistry, 2006, 4(2), 302-313
合成方法 18
合成方法 19
はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
リファレンス
- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivatives, Eurasian Chemical Communications, 2019, 1(1), 93-101
合成方法 20
はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
リファレンス
- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivatives, Iranian Chemical Communication, 2019, 7(1), 93-101
2,3,4,9-tetrahydro-1H-carbazole Raw materials
- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
- cyclohexane-1,2-dione
- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-
- Phenylhydrazine Hydrochloride (1:1)
- Cyclohexanone phenylhydrazone
- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione
2,3,4,9-tetrahydro-1H-carbazole Preparation Products
2,3,4,9-tetrahydro-1H-carbazole サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:942-01-8)1,2,3,4-四氢咔唑
注文番号:LE5870478;LE1739
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:45
価格 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole
注文番号:A844868
在庫ステータス:in Stock
はかる:500g/1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):219.0/436.0
Email:sales@amadischem.com
2,3,4,9-tetrahydro-1H-carbazole 関連文献
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
942-01-8 (2,3,4,9-tetrahydro-1H-carbazole) 関連製品
- 22793-63-1(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole)
- 89188-95-4(1H-Indole, 2-butyl-3-ethyl-)
- 2047-89-4(5,6,7,8,9,10-Hexahydrocyclohepta[b]indole)
- 21064-48-2( )
- 6933-54-6(3-Methyl-2,3,4,9-tetrahydro-1H-carbazole)
- 19283-51-3(1H-Carbazole,2,3,4,9-tetrahydro-8-methyl-)
- 17177-17-2(6-Methyl-2,3,4,9-tetrahydro-1H-carbazole)
- 21064-52-8( )
- 6286-54-0(2,3,4,9-tetrahydro-2-methyl-1H-Carbazole)
- 5409-92-7( )